N-(Stearoyloxyethylaminoethyl)stearamide
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Overview
Description
N-(Stearoyloxyethylaminoethyl)stearamide is a complex organic compound that belongs to the class of fatty acid amides. It is characterized by its long-chain fatty acid structure, which includes stearic acid moieties. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Stearoyloxyethylaminoethyl)stearamide typically involves the reaction of stearic acid with ethanolamine to form stearoylethanolamide, which is then further reacted with another molecule of stearic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification and amidation processes .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors where stearic acid and ethanolamine are combined under controlled temperature and pressure conditions. The process may involve multiple purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Stearoyloxyethylaminoethyl)stearamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce stearoyl alcohols .
Scientific Research Applications
N-(Stearoyloxyethylaminoethyl)stearamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying fatty acid amides and their reactivity.
Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(Stearoyloxyethylaminoethyl)stearamide involves its interaction with cellular membranes and specific molecular targets. It can modulate signaling pathways and affect cellular functions such as apoptosis and inflammation. The compound’s long-chain fatty acid structure allows it to integrate into lipid bilayers, influencing membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Stearoylethanolamide: A related compound with similar fatty acid structure but different functional groups.
Ethylene bis(stearamide): Another fatty acid amide with distinct properties and applications.
Stearamidopropyl dimethylamine: A compound used in similar industrial applications but with different chemical behavior.
Uniqueness
N-(Stearoyloxyethylaminoethyl)stearamide stands out due to its specific combination of stearic acid moieties and ethanolamine, which confer unique physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
68900-94-7 |
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Molecular Formula |
C40H80N2O3 |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
2-[2-(octadecanoylamino)ethylamino]ethyl octadecanoate |
InChI |
InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)42-36-35-41-37-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,42,43) |
InChI Key |
IMHKFOMOEOAPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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